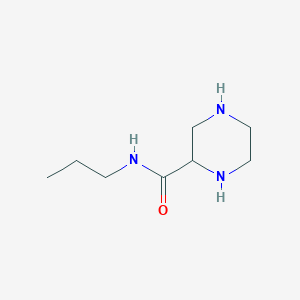
N-propylpiperazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propylpiperazine-2-carboxamide is a chemical compound with the molecular formula C8H17N3O. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . Piperazine derivatives are commonly used in the synthesis of various drugs and have significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propylpiperazine-2-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms amide bonds . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize piperazine derivatives .
Industrial Production Methods: Industrial production of this compound often involves automated flow preparation methods. These methods integrate enabling technologies for continuous flow synthesis, which allows for efficient and scalable production . The use of flow chemistry platforms and advanced control sequences ensures high yields and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-propylpiperazine-2-carboxamide undergoes various chemical reactions, including amidation, cyclization, and substitution reactions. Amidation involves the formation of amide bonds between carboxylic acids and amines . Cyclization reactions can lead to the formation of piperazine rings from diamine precursors . Substitution reactions involve the replacement of functional groups on the piperazine ring with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, carboxylic acids, and amines . Reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile .
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
N-propylpiperazine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of enzyme inhibitors and receptor ligands . In medicine, piperazine derivatives are known for their potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities . Additionally, in the industry, this compound is used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-propylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels . These interactions can modulate various biological processes, leading to therapeutic effects. For example, some piperazine derivatives act as inhibitors of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-propylpiperazine-2-carboxamide include other piperazine derivatives such as N-methylpiperazine, N-ethylpiperazine, and N-benzylpiperazine . These compounds share a similar piperazine core structure but differ in their substituents.
Comparison: this compound is unique due to its specific substituent, the propyl group, which can influence its chemical and biological properties. Compared to other piperazine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry .
Properties
CAS No. |
646523-34-4 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-propylpiperazine-2-carboxamide |
InChI |
InChI=1S/C8H17N3O/c1-2-3-11-8(12)7-6-9-4-5-10-7/h7,9-10H,2-6H2,1H3,(H,11,12) |
InChI Key |
SUJXBNUVGOWGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-](/img/structure/B12599209.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)
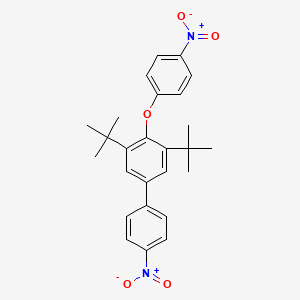

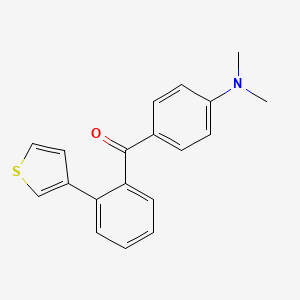

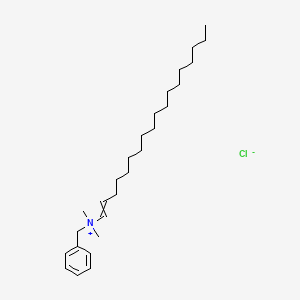
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)
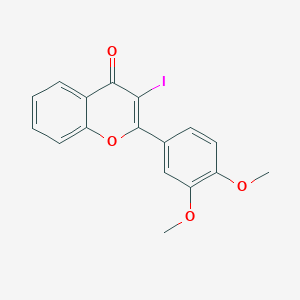
![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)
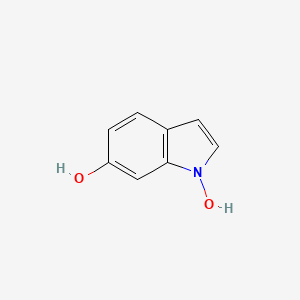
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
